molecular formula C8H17ClN2O3 B13512651 [(5-Aminohexyl)carbamoyl]formicacidhydrochloride

[(5-Aminohexyl)carbamoyl]formicacidhydrochloride

Cat. No.: B13512651
M. Wt: 224.68 g/mol
InChI Key: ACKDGFXAZRYJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 5-aminohexylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The general reaction scheme is as follows:

[ \text{5-Aminohexylamine} + \text{Formic acid} + \text{HCl} \rightarrow \text{[(5-Aminohexyl)carbamoyl]formic acid hydrochloride} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[(5-Aminohexyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The pathways involved include enzyme inhibition and activation, as well as signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its ability to form stable derivatives and its versatility in scientific research applications make it a valuable compound in various fields.

Properties

Molecular Formula

C8H17ClN2O3

Molecular Weight

224.68 g/mol

IUPAC Name

2-(5-aminohexylamino)-2-oxoacetic acid;hydrochloride

InChI

InChI=1S/C8H16N2O3.ClH/c1-6(9)4-2-3-5-10-7(11)8(12)13;/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H

InChI Key

ACKDGFXAZRYJHV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCNC(=O)C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.